
Cobalt;hafnium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt and hafnium are transition metals that form a variety of compounds with unique properties. The combination of cobalt and hafnium results in materials that exhibit interesting magnetic, catalytic, and structural characteristics. These compounds are of significant interest in various fields, including materials science, chemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cobalt and hafnium compounds typically involves the use of organometallic chemistry techniques. Hafnium complexes can be synthesized through bonding with various elements such as carbon, nitrogen, oxygen, phosphorus, and sulfur . Common solvents used in these syntheses include tetrahydrofuran, n-hexane, and toluene, with reaction temperatures ranging from -35°C to 110°C .
Industrial Production Methods: Industrial production of cobalt and hafnium compounds often involves high-temperature processes. For example, hafnium can be alloyed with other metals, including cobalt, through processes that involve heating the metals to high temperatures to form stable alloys . These processes are typically carried out in controlled environments to ensure the purity and stability of the resulting compounds.
化学反应分析
Types of Reactions: Cobalt and hafnium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Hafnium, for instance, tends to form inorganic compounds in the oxidation state of +4 and reacts with halogens to form tetrahalides . At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt and hafnium compounds include halogens, oxygen, and various acids and bases. For example, hafnium reacts with chlorine in the presence of carbon tetrachloride to form hafnium tetrachloride . These reactions typically require elevated temperatures and controlled environments to proceed efficiently.
Major Products Formed: The major products formed from the reactions of cobalt and hafnium compounds include various halides, oxides, and carbides. For instance, hafnium tetrachloride and hafnium dioxide are common products formed from the reactions of hafnium with chlorine and oxygen, respectively .
科学研究应用
Cobalt and hafnium compounds have a wide range of scientific research applications. In chemistry, these compounds are used as catalysts in various reactions, including olefin polymerization . In biology and medicine, cobalt compounds are being investigated for their antimicrobial properties and potential use in drug delivery systems . In industry, hafnium compounds are used in the production of high-temperature ceramics and as components in nuclear reactors due to their high melting points and stability .
作用机制
The mechanism of action of cobalt and hafnium compounds involves their ability to form stable bonds with other elements and compounds. Hafnium, for example, forms a protective oxide layer when exposed to air, which inhibits further corrosion . This property makes hafnium compounds particularly useful in high-temperature and corrosive environments. The molecular targets and pathways involved in the actions of these compounds depend on their specific chemical structures and the nature of their interactions with other substances.
相似化合物的比较
Cobalt and hafnium compounds can be compared with similar compounds such as those of zirconium. Due to the lanthanide contraction, the ionic radius of hafnium is almost the same as that of zirconium, resulting in similar chemical and physical properties . hafnium compounds tend to be more stable at higher temperatures and are more resistant to corrosion compared to zirconium compounds . This makes hafnium compounds unique and particularly valuable in applications that require high thermal and chemical stability.
List of Similar Compounds:- Zirconium compounds
- Titanium compounds
- Niobium compounds
These similar compounds share some properties with cobalt and hafnium compounds but differ in their specific applications and stability under various conditions.
属性
CAS 编号 |
12016-78-3 |
|---|---|
分子式 |
CoHf |
分子量 |
237.42 g/mol |
IUPAC 名称 |
cobalt;hafnium |
InChI |
InChI=1S/Co.Hf |
InChI 键 |
NDRKISKJOAQGIO-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



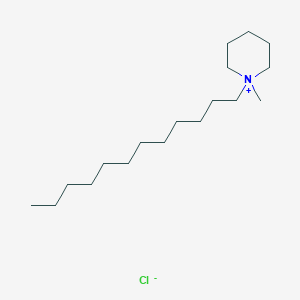
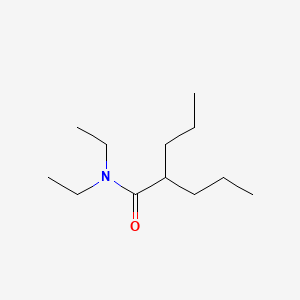


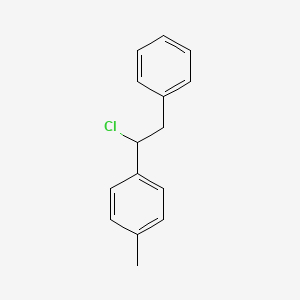
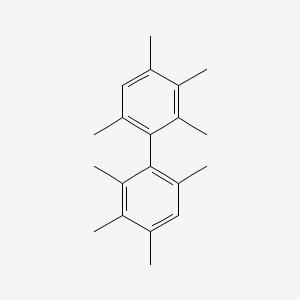
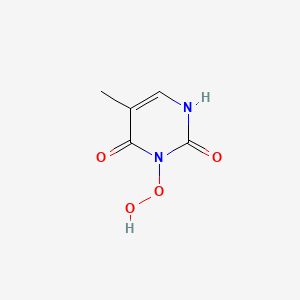
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)


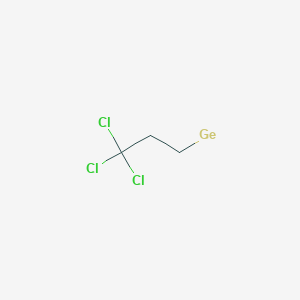
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)
